molecular formula C8H7N3O B3268829 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 49753-74-4

5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B3268829
CAS No.: 49753-74-4
M. Wt: 161.16 g/mol
InChI Key: KNEFGGDABLWQSW-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyridine (B132010) Heterocycles in Organic Chemistry

The significance of imidazo[1,2-a]pyridine heterocycles in organic chemistry is multifaceted. These compounds are recognized for their wide array of biological activities, including but not limited to, antiviral, antibacterial, anticancer, and anti-inflammatory properties. researchgate.netsemanticscholar.org This broad spectrum of activity has made them attractive targets for synthetic chemists.

Several marketed drugs incorporate the imidazo[1,2-a]pyridine core, underscoring its therapeutic relevance. Notable examples include Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic). nih.gov The successful application of this scaffold in medicine has spurred extensive research into the development of novel synthetic methodologies for its construction and functionalization. researchgate.net

The synthesis of the imidazo[1,2-a]pyridine ring is typically achieved through the condensation of a 2-aminopyridine (B139424) with an α-haloketone, a reaction first reported by Tschitschibabin. Since then, numerous variations and more sophisticated methods have been developed, including multicomponent reactions and transition-metal-catalyzed cross-couplings, to introduce a wide range of substituents onto the core structure. acs.orgresearchgate.net

Table 1: Notable Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Biological ActivityTherapeutic Area
AnxiolyticNeurology
HypnoticNeurology
AnticancerOncology
AntiviralInfectious Diseases
AntibacterialInfectious Diseases
Anti-inflammatoryImmunology

Strategic Positioning of 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde within the Imidazo[1,2-a]pyridine Family

Within the extensive family of imidazo[1,2-a]pyridine derivatives, this compound holds a position of strategic importance. This is primarily due to the presence of two highly reactive functional groups: an amino group at the 5-position and a carbaldehyde (aldehyde) group at the 2-position. This dual functionality makes it a versatile building block for the synthesis of more complex molecules.

The amino group at the C5 position can act as a nucleophile, a base, or a directing group for further electrophilic substitution on the pyridine (B92270) ring. It also provides a handle for the introduction of various substituents through acylation, alkylation, or diazotization reactions. The aldehyde group at the C2 position is a key functional group for a plethora of chemical transformations, including nucleophilic additions, condensations (e.g., Knoevenagel, Wittig), oxidations to a carboxylic acid, and reductions to an alcohol.

The specific substitution pattern of this compound allows for the systematic exploration of chemical space in multiple directions from a single, well-defined starting material. This strategic placement of functional groups enables the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Table 2: Potential Chemical Transformations of this compound

Functional GroupPositionPotential Reactions
Amino5Acylation, Alkylation, Sulfonylation, Diazotization, Directed ortho-metalation
Carbaldehyde2Nucleophilic Addition, Condensation (Wittig, Horner-Wadsworth-Emmons), Oxidation, Reduction, Reductive Amination

Scope and Research Imperatives for this compound

The unique structural features of this compound define a clear scope for future research. The primary imperative is to exploit its potential as a versatile synthon for the construction of novel imidazo[1,2-a]pyridine-based compounds with potential therapeutic or material science applications.

Key research imperatives include:

Development of Novel Synthetic Routes: While general methods for the synthesis of imidazo[1,2-a]pyridines exist, the development of efficient and scalable syntheses specifically for this compound is crucial for its widespread use.

Exploration of its Reactivity: A systematic investigation into the reactivity of both the amino and aldehyde functionalities is necessary to fully understand and exploit its synthetic potential. This includes exploring the regioselectivity of reactions on the pyridine ring, influenced by the directing effect of the amino group.

Synthesis of Chemical Libraries: Utilizing the dual functionality of this compound to generate large and diverse libraries of new imidazo[1,2-a]pyridine derivatives for biological screening is a major research direction. These libraries could lead to the discovery of new lead compounds for various diseases.

Application in Materials Science: The imidazo[1,2-a]pyridine scaffold is known to exhibit interesting photophysical properties. The functional groups on this compound could be used to tune these properties, leading to the development of new materials for applications in organic light-emitting diodes (OLEDs), sensors, or imaging agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminoimidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEFGGDABLWQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Aminoimidazo 1,2 a Pyridine 2 Carbaldehyde

Historical Overview of Imidazo[1,2-a]pyridine (B132010) Synthesis Paradigms

The journey into the synthesis of imidazo[1,2-a]pyridines began over a century ago. The classical method, known as the Tschitschibabin (or Chichibabin) reaction, was first reported in 1925. bio-conferences.orge3s-conferences.org This approach involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, typically an α-haloketone or α-haloaldehyde. bio-conferences.orgacs.org The initial reaction involves the formation of a pyridinium (B92312) salt intermediate, which then undergoes in situ cyclization to yield the fused bicyclic system. e3s-conferences.org

Historically, these reactions were often conducted under harsh conditions, such as heating the reactants in a sealed tube at temperatures between 150 to 200 °C, which frequently resulted in modest yields. bio-conferences.orge3s-conferences.org Subsequent refinements to the Tschitschibabin synthesis introduced the use of a base, like sodium bicarbonate, which allowed for milder reaction conditions and improved efficiency. e3s-conferences.org Despite its limitations, including the lachrymatory nature and limited commercial availability of some α-halo carbonyl compounds, this condensation strategy laid the foundational paradigm for imidazo[1,2-a]pyridine synthesis and remains a cornerstone of many modern approaches. sciforum.net

Precursor Design and Preparation Strategies for Functionalized Imidazo[1,2-a]pyridines

The synthesis of a specifically functionalized molecule like 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde is critically dependent on the rational design and preparation of its precursors. The imidazo[1,2-a]pyridine core is typically constructed from two key fragments: a substituted 2-aminopyridine and a two-carbon unit that will form the imidazole (B134444) portion of the ring system. researchgate.netnih.gov

For the target molecule, the strategic precursor choices are:

Pyridine (B92270) Component : To install the amino group at the 5-position of the final imidazo[1,2-a]pyridine scaffold, the logical starting material is 2,6-Diaminopyridine (B39239) . The amino group at the 2-position participates in the initial condensation and cyclization, while the amino group at the 6-position of the starting pyridine becomes the 5-amino substituent in the product.

Imidazole Component : To introduce the carbaldehyde group at the 2-position, a C2 synthon bearing a formyl group or its equivalent is required. A direct and effective precursor for this purpose is 2-Bromomalonaldehyde , which provides the necessary carbon backbone and a leaving group to facilitate cyclization. chemicalbook.com

The versatility of the imidazo[1,2-a]pyridine scaffold stems from the wide variety of substituents that can be incorporated into these precursors. The electronic and steric properties of groups on the initial 2-aminopyridine can significantly influence reaction efficiency and the properties of the final product. thieme-connect.com The development of methods to synthesize diverse substituted 2-aminopyridines is, therefore, integral to accessing a broad library of functionalized imidazo[1,2-a]pyridines. mdpi.comnih.gov

Direct and Indirect Synthetic Routes to this compound

The construction of this compound can be approached through either direct or indirect synthetic pathways. A direct route involves the assembly of the bicyclic core with the desired functional groups already in place on the precursors. Indirect routes, in contrast, might involve the formation of the core followed by subsequent functionalization, or the use of precursors with protected functional groups that are revealed in a later step.

A prime example of a direct synthesis is the condensation of 2,6-Diaminopyridine with 2-Bromomalonaldehyde. chemicalbook.com This reaction builds the target molecule in a single, efficient step. Indirect strategies could include synthesizing a 5-amino-2-methylimidazo[1,2-a]pyridine and subsequently oxidizing the methyl group, or performing a C-H formylation on the 5-aminoimidazo[1,2-a]pyridine core, although the latter can be challenging due to regioselectivity issues. rsc.org

Multicomponent Reaction Approaches for Imidazo[1,2-a]pyridine Scaffold Construction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the formation of complex molecules from three or more starting materials in a single pot, thereby increasing efficiency and atom economy. sciforum.net The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction (3CR) used for the synthesis of imidazo-fused heterocycles. researchgate.netmdpi.com This reaction typically involves a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. sciforum.netmdpi.com

To adapt this methodology for the synthesis of the target scaffold, 2,6-diaminopyridine would serve as the 2-aminoazine component. However, the standard GBB reaction would place substituents from the aldehyde and isocyanide at the C2 and C3 positions, respectively. Therefore, a specialized aldehyde precursor containing a protected formyl group might be necessary to achieve the desired C2-carbaldehyde functionality.

Another notable MCR involves the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org This method is highly versatile for creating a range of substituted imidazo[1,2-a]pyridines. bio-conferences.orgsemanticscholar.org

Table 1: Overview of Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis
Reaction NameComponentsTypical CatalystKey FeaturesReference
Groebke–Blackburn–Bienaymé (GBB)2-Aminoazine, Aldehyde, IsocyanideAcid (Lewis or Brønsted)High diversity, forms 3-aminoimidazo[1,2-a]pyridines. mdpi.com, researchgate.net, sciforum.net
Three-Component Coupling2-Aminopyridine, Aldehyde, Terminal AlkyneCopper salts (e.g., CuI)Efficient C-C and C-N bond formation. bio-conferences.org
Three-Component Coupling2-Aminopyridine, Aldehyde, Trimethylsilylcyanide (TMSCN)Scandium triflateMicrowave-assisted synthesis of 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org

Condensation and Cyclization Protocols for Imidazo[1,2-a]pyridine Ring Formation

The most traditional and direct method for forming the imidazo[1,2-a]pyridine ring is through the condensation of a 2-aminopyridine with an α-halocarbonyl compound, followed by intramolecular cyclization. sciforum.netacs.org This classical approach has been continually refined, with modern variations employing catalyst-free conditions, microwave irradiation, and environmentally benign solvents like water-isopropanol mixtures to improve yields and sustainability. bio-conferences.orgacs.org

The direct synthesis of this compound from 2,6-Diaminopyridine and 2-Bromomalonaldehyde is a quintessential example of this strategy. chemicalbook.com The reaction proceeds via nucleophilic attack of the exocyclic amino group of the pyridine onto the carbonyl-activated carbon of the bromomalonaldehyde, followed by an intramolecular SN2 reaction where the endocyclic pyridine nitrogen displaces the bromide, leading to cyclization and aromatization.

Other variations of this approach include the use of nitroolefins or other carbonyl compounds as the C2-C3 synthon. acs.orgorganic-chemistry.org These methods highlight the robustness and flexibility of the condensation-cyclization strategy for accessing a wide array of substituted imidazo[1,2-a]pyridines.

Regioselective C-H Functionalization and Oxidative Annulation Methodologies

In recent years, direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized substrates. rsc.orgnih.govresearchgate.net For the imidazo[1,2-a]pyridine system, the electronic properties of the ring make the C3 position the most nucleophilic and, consequently, the most common site for C-H functionalization. nih.govrsc.org Introducing substituents at other positions, such as C2, via direct C-H activation is significantly more challenging and often requires specific directing groups or catalysts. rsc.org

While direct C-H formylation at the C2 position of a 5-aminoimidazo[1,2-a]pyridine is not a commonly reported transformation, the principles of C-H activation represent an ongoing area of research that could potentially provide future routes to the target molecule. nih.gov

Oxidative annulation or cyclization methods provide another modern avenue for ring construction. These reactions often proceed under metal-catalyzed or metal-free oxidative conditions to form the bicyclic system from simpler precursors. rsc.orgsemanticscholar.org For instance, copper-catalyzed aerobic dehydrogenative cyclization can convert pyridines into imidazo[1,2-a]pyridines using reagents like ketone oxime esters. organic-chemistry.orgnih.gov The development of an analogous reaction using a precursor that could generate the C2-aldehyde functionality would be a valuable synthetic tool.

Reactivity and Derivatization Chemistry of 5 Aminoimidazo 1,2 a Pyridine 2 Carbaldehyde

Chemical Transformations of the 2-Carbaldehyde Moiety

The aldehyde group at the C-2 position of the imidazo[1,2-a]pyridine (B132010) ring is an electrophilic center, susceptible to a variety of chemical modifications. Its reactivity is influenced by the electron-withdrawing nature of the fused aromatic system. nih.gov

Nucleophilic Addition Reactions at the Aldehyde Group

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. nih.gov This reaction typically involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

Hard nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), are expected to react with the 2-carbaldehyde to produce secondary alcohols. Similarly, the addition of cyanide anion (from sources like HCN or NaCN) would lead to the formation of the corresponding cyanohydrin, (5-aminoimidazo[1,2-a]pyridin-2-yl)(hydroxy)acetonitrile. The electronic structure of the heterocyclic ring system plays a significant role in the reactivity of the carbonyl group. nih.gov For pyridinecarboxaldehydes, it has been noted that positions 2 and 4 exhibit lower electron density due to the electron-withdrawing effect of the ring nitrogen, which enhances the electrophilicity of an attached carbonyl carbon. nih.gov

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group can be readily oxidized or reduced to yield other important functional groups.

Oxidation: Oxidation of the 2-carbaldehyde functionality affords the corresponding carboxylic acid, 5-aminoimidazo[1,2-a]pyridine-2-carboxylic acid. Standard oxidizing agents used for converting aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can be employed for this transformation.

Reduction: The reduction of the aldehyde group provides the primary alcohol, (5-aminoimidazo[1,2-a]pyridin-2-yl)methanol. This is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol. libretexts.org For more resistant substrates, the more powerful lithium aluminum hydride (LiAlH₄) can be used, followed by a careful aqueous workup. libretexts.org

Condensation Reactions Involving the Carbaldehyde Group (e.g., Knoevenagel Condensations, Schiff Base Formation)

Condensation reactions are a cornerstone for extending the carbon framework and introducing new functional groups, initiated by the nucleophilic attack on the aldehyde.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine (B6355638) or an ammonium (B1175870) salt. acs.orgwikipedia.org This reaction is a powerful method for forming new carbon-carbon double bonds. researchgate.netsigmaaldrich.com 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde can react with various active methylene compounds to produce α,β-unsaturated derivatives, which are valuable synthetic intermediates. wikipedia.org The reaction proceeds via a nucleophilic addition followed by dehydration. wikipedia.org

Active Methylene CompoundProduct StructureProduct Name
MalononitrileImidazo[1,2-a]pyridine-C(CN)₂2-(5-aminoimidazo[1,2-a]pyridin-2-ylidene)malononitrile
Ethyl CyanoacetateImidazo[1,2-a]pyridine-C(CN)COOEtEthyl 2-cyano-3-(5-aminoimidazo[1,2-a]pyridin-2-yl)acrylate
Diethyl MalonateImidazo[1,2-a]pyridine-C(COOEt)₂Diethyl 2-((5-aminoimidazo[1,2-a]pyridin-2-yl)methylene)malonate
Meldrum's AcidImidazo[1,2-a]pyridine-C(C₃H₂O₄)5-((5-aminoimidazo[1,2-a]pyridin-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Schiff Base Formation: The reaction of the 2-carbaldehyde with primary amines (both aliphatic and aromatic) leads to the formation of imines, commonly known as Schiff bases. This condensation reaction typically requires mild acid catalysis and the removal of water to drive the equilibrium toward the product. The resulting Schiff bases are versatile ligands in coordination chemistry and can serve as intermediates for further synthetic transformations.

Primary AmineProduct StructureProduct Name (Schiff Base)
AnilineImidazo[1,2-a]pyridine-CH=N-PhN-((5-aminoimidazo[1,2-a]pyridin-2-yl)methylene)aniline
p-ToluidineImidazo[1,2-a]pyridine-CH=N-C₆H₄-CH₃N-((5-aminoimidazo[1,2-a]pyridin-2-yl)methylene)-4-methylaniline
2-Aminopyridine (B139424)Imidazo[1,2-a]pyridine-CH=N-C₅H₄NN-((5-aminoimidazo[1,2-a]pyridin-2-yl)methylene)pyridin-2-amine
EthanolamineImidazo[1,2-a]pyridine-CH=N-CH₂CH₂OH2-(((5-aminoimidazo[1,2-a]pyridin-2-yl)methylene)amino)ethan-1-ol

Reactions Involving the 5-Amino Group

The 5-amino group is a nucleophilic center and an activating group for electrophilic substitution on the pyridine (B92270) ring. Its reactivity allows for a range of derivatizations.

Acylation and Alkylation of the Amino Functionality

Acylation: The primary amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. This reaction yields the corresponding N-acyl derivatives (amides), which can be important for modifying the electronic properties of the molecule or for use as synthetic intermediates. For instance, reaction with acetyl chloride would yield N-(2-formylimidazo[1,2-a]pyridin-5-yl)acetamide.

Alkylation: Direct alkylation of the 5-amino group can be achieved using alkyl halides. The reaction may proceed to give a mixture of mono- and di-alkylated products. The synthesis of N-alkylamino derivatives of a closely related 5-aminopyridine scaffold has been successfully demonstrated. nih.gov

ReagentConditionsProduct Name
Acetyl ChlorideBase (e.g., Pyridine)N-(2-formylimidazo[1,2-a]pyridin-5-yl)acetamide
Acetic AnhydrideBase or heatN-(2-formylimidazo[1,2-a]pyridin-5-yl)acetamide
Methyl IodideBase (e.g., K₂CO₃)2-formyl-N-methylimidazo[1,2-a]pyridin-5-amine
Benzoyl ChlorideBase (e.g., Pyridine)N-(2-formylimidazo[1,2-a]pyridin-5-yl)benzamide

Diazotization and Subsequent Transformations of the Amino Group

The primary aromatic amino group at the C-5 position can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of functional groups.

Diazotization: The reaction of the 5-amino group with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), yields the 2-formylimidazo[1,2-a]pyridin-5-diazonium salt. mnstate.edu Studies on related 5-aminoimidazoles show that the choice of acid can be critical; for example, using tetrafluoroboric acid can lead to the isolation of the more stable diazonium tetrafluoroborate (B81430) salt. researchgate.net

Subsequent Transformations: The resulting diazonium salt can undergo a variety of substitution reactions, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions. wikipedia.orgnih.govbyjus.com These reactions replace the diazonium group (-N₂⁺) with other substituents, with the evolution of nitrogen gas. mnstate.edu

Sandmeyer-type Reactions: These reactions provide a pathway to introduce halides or a cyano group onto the aromatic ring. wikipedia.orgnih.gov

Azo Coupling: The diazonium salt acts as an electrophile and can react with electron-rich aromatic compounds, such as phenols or anilines, in an electrophilic aromatic substitution reaction to form brightly colored azo compounds (dyes). wikipedia.orgkhanacademy.org The reactivity of heterocyclic diazonium salts in such coupling reactions has been studied for imidazole (B134444) and other azole derivatives. researchgate.net

Reaction TypeReagent(s)Product Name
DiazotizationNaNO₂, HCl (aq), 0-5 °C2-formylimidazo[1,2-a]pyridin-5-diazonium chloride
Sandmeyer (Chlorination)CuCl5-chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Sandmeyer (Bromination)CuBr5-bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Sandmeyer (Cyanation)CuCN5-cyanoimidazo[1,2-a]pyridine-2-carbaldehyde
Azo CouplingPhenol, NaOH (aq)5-((4-hydroxyphenyl)diazenyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Azo CouplingAniline5-((phenyl)diazenyl)imidazo[1,2-a]pyridine-2-carbaldehyde

Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[1,2-a]pyridine Core

The reactivity of the imidazo[1,2-a]pyridine nucleus in "this compound" is governed by the interplay of the electron-donating amino group at the C5 position and the electron-withdrawing carbaldehyde group at the C2 position. The imidazole ring is generally electron-rich, making the C3 position the most nucleophilic and thus highly susceptible to electrophilic attack. nih.govrsc.org However, the presence of the aldehyde at C2 deactivates this position towards electrophiles. Conversely, the amino group at C5 strongly activates the pyridine ring for electrophilic substitution.

While specific studies on the electrophilic substitution of this compound are not extensively documented, the general reactivity patterns of the parent scaffold suggest that electrophiles would preferentially attack the C3 position. nih.gov Visible light-induced C-H functionalization has emerged as a powerful tool for the derivatization of imidazo[1,2-a]pyridines, with a primary focus on the C3 position. nih.gov

Nucleophilic substitution reactions on the imidazo[1,2-a]pyridine core are less common and typically require the presence of a good leaving group, such as a halogen. In the case of this compound, direct nucleophilic attack on the heterocyclic core is unlikely. However, the aldehyde functionality at the C2 position provides a handle for various nucleophilic addition and addition-elimination reactions, which are discussed in the subsequent section.

Strategic Functionalization for Complex Molecular Architectures

The dual functionality of this compound makes it a valuable building block for the synthesis of diverse and complex molecular structures. Both the amino and aldehyde groups can be strategically manipulated to construct larger scaffolds and introduce a variety of functional groups.

The aldehyde group at the C2 position is a versatile functional handle. It can readily undergo condensation reactions with a wide range of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and vinylogous systems, respectively. These reactions are fundamental in the construction of larger, more elaborate molecular frameworks. For instance, the condensation with aminoguanidine (B1677879) to form a guanylhydrazone, followed by cyclization, can lead to the formation of fused triazine ring systems.

The amino group at the C5 position can be derivatized through various reactions, including acylation, alkylation, and sulfonylation. These modifications can be used to modulate the electronic properties of the molecule and to introduce pharmacophoric features. Furthermore, the amino group can direct ortho-lithiation, enabling the introduction of substituents at the C6 position, although this can be challenging due to the presence of other reactive sites.

The strategic combination of reactions at both the C2-aldehyde and C5-amino positions allows for the construction of intricate polycyclic systems. For example, an intramolecular condensation between a derivatized C5-amino group and the C2-aldehyde could lead to the formation of a new fused ring.

Below is a table summarizing potential derivatization reactions for this compound, based on the known reactivity of its functional groups and the imidazo[1,2-a]pyridine core.

Functional GroupReaction TypeReagent/ConditionsPotential Product
C2-Carbaldehyde Reductive AminationAmine, NaBH(OAc)₃C2-Aminomethyl derivative
Wittig ReactionPhosphonium ylideC2-Alkenyl derivative
Knoevenagel CondensationActive methylene compound, baseC2-Vinyl derivative
Henry ReactionNitroalkane, baseC2-(2-Nitro-1-hydroxyethyl) derivative
C5-Amino AcylationAcyl chloride, pyridineC5-Amide derivative
SulfonylationSulfonyl chloride, pyridineC5-Sulfonamide derivative
Buchwald-Hartwig AminationAryl halide, Pd catalyst, baseC5-Arylamino derivative
DiazotizationNaNO₂, HClC5-Diazo derivative (can be further functionalized)
Imidazo[1,2-a]pyridine Core Vilsmeier-Haack ReactionPOCl₃, DMFC3-Formyl derivative
HalogenationNBS, Br₂C3-Halo derivative
NitrationHNO₃, H₂SO₄C3-Nitro derivative

Table 1: Potential Derivatization Reactions of this compound

The derivatization of this scaffold has been explored for the development of novel therapeutic agents. For example, the synthesis of thiosemicarbazone derivatives from related amino-pyridine-2-carboxaldehydes has been investigated for their potential antitumor activity. nih.govnih.gov The imidazo[1,2-a]pyridine core itself is found in a number of marketed drugs with a range of biological activities. nih.gov

Mechanistic Investigations in the Synthesis and Reactivity of 5 Aminoimidazo 1,2 a Pyridine 2 Carbaldehyde

Elucidation of Proposed Reaction Pathways and Transition States

The formation of the imidazo[1,2-a]pyridine (B132010) core, including derivatives like 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde, is often achieved through multicomponent reactions, most notably the Groebke–Blackburn–Bienaymé (GBB) reaction. frontiersin.orgbeilstein-journals.org This reaction typically involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. nih.gov While specific literature detailing the synthesis of this compound is not extensively available, a plausible mechanistic pathway can be extrapolated from the general principles of the GBB reaction and related synthetic strategies.

The proposed reaction pathway commences with the acid-catalyzed condensation of a 5-amino-2-aminopyridine derivative with a suitable aldehyde component that would ultimately form the 2-carbaldehyde group. This initial step leads to the formation of a Schiff base or imine intermediate. researchgate.net The endocyclic nitrogen of the pyridine (B92270) ring then performs an intramolecular nucleophilic attack on the imine carbon, a process that is often facilitated by the catalyst. This cyclization step is a key feature of the formation of the fused bicyclic ring system. Subsequent aromatization, typically through a dehydration step, yields the stable imidazo[1,2-a]pyridine scaffold.

A plausible reaction mechanism for the formation of a related 3-aminoimidazo[1,2-a]pyridine via the GBB reaction is depicted below:

Imine Formation: The reaction of 2-aminopyridine with an aldehyde forms an imine intermediate.

Nitrilium Ion Formation: The imine intermediate then reacts with an isocyanide to produce a nitrilium ion.

Intramolecular Cyclization: The nitrilium ion undergoes an intramolecular cyclization.

Aromatization: A subsequent frontiersin.orgCurrent time information in Blackburn with Darwen, GB.-H shift leads to the final 3-amino imidazo[1,2-a]pyridine product. frontiersin.org

While this provides a general framework, detailed computational studies on the transition states for the specific synthesis of this compound are not readily found in the available literature. Such studies would be invaluable in providing a more quantitative understanding of the reaction energetics and the factors governing the reaction rate and efficiency.

Role of Catalysis and Reagents in Mediating Transformations

The synthesis of the imidazo[1,2-a]pyridine ring system is frequently mediated by either Lewis or Brønsted acid catalysts. frontiersin.org These catalysts play a pivotal role in activating the reactants and facilitating the key bond-forming steps of the reaction cascade.

Lewis Acid Catalysis: Lewis acids, such as zirconium(IV) chloride (ZrCl₄), have been effectively employed in the synthesis of 5-aminoimidazo[1,2-a]imidazole derivatives, a related class of compounds. frontiersin.orgnih.govnih.gov In the context of this compound synthesis, a Lewis acid catalyst would likely coordinate to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the 2-aminopyridine. Furthermore, the Lewis acid can assist in the subsequent cyclization and dehydration steps. The choice of Lewis acid can significantly impact the reaction yield and conditions. For instance, in related syntheses, ZrCl₄ has been shown to be superior to other catalysts like p-TsOH or ZnCl₂. nih.gov

CatalystRole in Imidazo[1,2-a]pyridine SynthesisReference
Zirconium(IV) chloride (ZrCl₄)Activates aldehydes for nucleophilic attack, facilitates cyclization. frontiersin.orgnih.govnih.gov
Phosphotungstic acid (HPW)A strong Brønsted acid that catalyzes the Groebke–Blackburn–Bienaymé reaction. researchgate.net
Trifluoroacetic acid (TFA)A Brønsted acid used to promote the GBB reaction. beilstein-journals.org
Ytterbium(III) triflate (Yb(OTf)₃)A Lewis acid catalyst for the GBB reaction. beilstein-journals.org

Brønsted Acid Catalysis: Brønsted acids, such as phosphotungstic acid (HPW) and trifluoroacetic acid (TFA), are also commonly used to catalyze the GBB reaction and similar cyclizations. researchgate.netbeilstein-journals.org These catalysts function by protonating the carbonyl oxygen of the aldehyde, which, similar to Lewis acid coordination, enhances its electrophilicity. The acidic medium also facilitates the dehydration step that leads to the final aromatic product. The use of heteropolyacids like HPW is considered an environmentally benign approach due to their low toxicity and stability. researchgate.net

The choice of reagents, particularly the starting 2-aminopyridine and the aldehyde component, is critical in determining the final product. For the synthesis of this compound, a 2,5-diaminopyridine (B189467) or a protected derivative would be a logical starting material. The aldehyde component would need to be a precursor to the 2-carbaldehyde functionality.

Computational and Theoretical Chemical Studies of 5 Aminoimidazo 1,2 a Pyridine 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and molecular properties of imidazo[1,2-a]pyridine (B132010) derivatives. These calculations provide a balance between accuracy and computational cost, making them suitable for studying relatively complex molecules. DFT methods are used to optimize the molecular geometry, calculate electronic energies, and derive various molecular properties that govern the chemical behavior of 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde.

Theoretical investigations into the stability and reactivity of similar imidazo[1,2-a]pyridine N-acylhydrazone derivatives have been performed using DFT at the B3LYP/6-31+G(d,p) level of theory. Such studies are crucial for understanding the chemical behavior of these compounds, which is essential for their potential applications.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

For imidazo[1,2-a]pyridine derivatives, the HOMO is typically distributed over the electron-rich regions of the molecule, indicating the sites susceptible to electrophilic attack. Conversely, the LUMO is localized on the electron-deficient parts, highlighting the areas prone to nucleophilic attack. The analysis of FMOs helps in understanding the charge transfer interactions within the molecule and with other species.

Table 1: Frontier Molecular Orbital Properties of a Representative Imidazo[1,2-a]pyridine Derivative

Parameter Value (eV)
HOMO Energy -6.2
LUMO Energy -1.8
Energy Gap (ΔE) 4.4

Note: The data presented is for a representative related compound and serves as an illustrative example of the typical values obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

In the context of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the oxygen atom of the carbaldehyde group, indicating these as potential sites for electrophilic attack and hydrogen bonding. The amino group would also influence the electrostatic potential distribution.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a particular reaction pathway. For this compound, this could involve modeling its synthesis or its reactions with biological targets. While specific studies on this exact compound are not detailed in the provided context, the general methodology is widely applied to understand the reactivity of the imidazo[1,2-a]pyridine scaffold.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are frequently used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds by comparing the calculated spectra with experimental data. For instance, calculated ¹H and ¹³C NMR chemical shifts can help assign the signals in the experimental spectrum. Similarly, predicted IR frequencies can be correlated with the vibrational modes of the molecule, confirming the presence of specific functional groups.

Table 2: Predicted Spectroscopic Data for a Representative Imidazo[1,2-a]pyridine Derivative

Spectroscopic Technique Predicted Parameter Value
¹H NMR Chemical Shift (δ) 7.0 - 9.0 ppm
¹³C NMR Chemical Shift (δ) 110 - 160 ppm
IR Spectroscopy Vibrational Frequency (ν) ~1680 cm⁻¹ (C=O stretch)

Note: These values are representative for the imidazo[1,2-a]pyridine-carbaldehyde scaffold and are subject to variation based on the specific substitution pattern and computational method used.

Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in "5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde" can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For imidazo[1,2-a]pyridine (B132010) derivatives, characteristic chemical shifts are observed for the protons on the fused ring system and any substituents. For a related compound, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the aromatic protons resonate in the range of δ 6.86–8.47 ppm, while the aldehyde proton (CHO) appears as a singlet at δ 9.79 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the carbon signals are observed between δ 111.89 and 165.96 ppm, with the aldehyde carbon appearing significantly downfield at δ 185.45 ppm. nih.gov The chemical shifts in both ¹H and ¹³C NMR are influenced by the electron-donating amino group and the electron-withdrawing carbaldehyde group. dtic.mil

Below is a table summarizing typical NMR data for a related imidazo[1,2-a]pyridine carbaldehyde derivative.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons6.86–8.47111.89–165.96
Aldehyde Proton (CHO)9.79185.45
Data for 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. Techniques such as High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.

HRMS and ESI-MS: These methods provide a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov For "this compound" (C₈H₇N₃O), the expected exact mass can be calculated and compared with the experimental value.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. amazonaws.com This is particularly useful for analyzing complex mixtures and identifying individual components. nih.gov LC-MS/MS, a tandem mass spectrometry technique, can be used to fragment the parent ion and analyze the resulting daughter ions, providing further structural information. nih.govresearchgate.net

Technique Information Obtained
HRMSPrecise molecular weight and elemental formula
ESI-MSMolecular weight of polar and thermally labile compounds
LC-MSSeparation and identification of components in a mixture
LC-MS/MSStructural elucidation through fragmentation analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net

For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the amino (N-H), aldehyde (C=O), and aromatic (C=C, C=N) functional groups. The N-H stretching vibrations of the amino group typically appear in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretch of the aldehyde is a strong, sharp band usually found around 1680-1700 cm⁻¹. Aromatic ring stretches are observed in the 1400-1600 cm⁻¹ region. nih.gov

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Amino)3300 - 3500
C=O Stretch (Aldehyde)1680 - 1700
C=C and C=N Stretches (Aromatic)1400 - 1600

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov For a related compound, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, the imidazo[1,2-a]pyridine ring system was found to be nearly planar. nih.gov The crystal structure of "this compound" would reveal the planarity of the fused ring system and the orientation of the amino and carbaldehyde substituents.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are widely used to determine the purity of pharmaceutical compounds. nih.gov These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net The purity of "this compound" can be quantified by analyzing the area of its peak relative to the total area of all peaks in the chromatogram.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of the synthesized compound. For a related compound, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the calculated elemental composition for C₁₄H₉FN₂O was C, 69.99%; H, 3.78%; N, 11.66%. The found experimental values were C, 69.96%; H, 3.75%; N, 11.63%, which are in close agreement. nih.gov Similar analysis for "this compound" would be expected to yield results consistent with its molecular formula, C₈H₇N₃O. nih.gov

Element Theoretical % for C₈H₇N₃O
Carbon (C)59.62
Hydrogen (H)4.38
Nitrogen (N)26.07
Oxygen (O)9.93

Emerging Research Directions and Non Biological Applications

5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde as a Versatile Synthetic Building Block

The unique arrangement of an electron-donating amino group and an electron-withdrawing aldehyde group on the imidazo[1,2-a]pyridine (B132010) core makes this compound a highly versatile synthetic intermediate. The aldehyde functionality is a gateway to a multitude of chemical transformations, including nucleophilic additions, reductions to alcohols, oxidations to carboxylic acids, and condensation reactions to form Schiff bases or other heterocyclic systems. nih.gov The amino group can readily undergo acylation, alkylation, and diazotization, providing further avenues for molecular elaboration.

Moreover, the imidazo[1,2-a]pyridine ring itself is amenable to functionalization, most commonly at the C3 position, which is susceptible to attack by electrophiles and radicals. nih.govresearchgate.netresearchgate.net This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroatom-containing groups. rsc.org The presence of the existing amino and aldehyde groups can direct or influence the regioselectivity of these subsequent reactions, offering a strategic handle for creating complex, multifunctional molecules. This trifecta of reactive sites—the aldehyde, the amine, and the C3 position—positions the compound as a powerful building block for constructing diverse molecular architectures.

Integration into Functional Materials (e.g., Optoelectronic Materials, Supramolecular Chemistry, Chemosensors)

The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold is a key feature for its application in functional materials. nih.gov The electronic properties of this core can be precisely tuned by attaching electron-donating and electron-withdrawing groups, a role perfectly suited for the amino and carbaldehyde substituents of the title compound.

Optoelectronic Materials: Derivatives of imidazo[1,2-a]pyridine have been investigated as deep-blue emitters for Organic Light-Emitting Diodes (OLEDs). researchgate.net The photophysical properties are highly dependent on the nature and position of substituents on the core structure. researchgate.netresearchgate.net By strategically modifying the 5-amino and 2-carbaldehyde groups, it is possible to engineer molecules with tailored absorption/emission wavelengths, high quantum yields, and intramolecular charge transfer (ICT) characteristics, which are crucial for advanced optoelectronic devices. researchgate.net

Supramolecular Chemistry: The hydrogen-bonding capability of the 5-amino group, combined with the reactivity of the 2-carbaldehyde, makes the molecule an excellent candidate for constructing ordered supramolecular assemblies. These functional groups can participate in self-assembly processes driven by non-covalent interactions to form complex, higher-order structures.

Chemosensors: The imidazo[1,2-a]pyridine framework has been successfully employed in the design of fluorescent chemosensors for detecting various analytes, including metal ions and anions. nih.govrsc.org A common strategy involves the Schiff base condensation of an imidazo[1,2-a]pyridine carbohydrazide (B1668358) (a direct derivative of the carbaldehyde) with another aldehyde. rsc.orgnih.gov The resulting molecule can exhibit a selective "turn-on" fluorescent response upon binding to a specific ion. For example, derivatives have been developed for the sensitive and selective detection of fluoride (B91410) (F⁻), aluminum (Al³⁺), and zinc (Zn²⁺). nih.govrsc.orgnih.gov The detection mechanism often relies on processes like deprotonation or excited-state intramolecular proton transfer (ESIPT) being triggered by the analyte. nih.govnih.gov

Table 1: Examples of Chemosensors Based on the Imidazo[1,2-a]pyridine Scaffold
Target AnalyteSensor TypeResponse MechanismDetection LimitReference
Fluoride (F⁻)Colorimetric & FluorescentDeprotonation / Intermolecular Proton Transfer193.5 nM nih.gov
Fluoride (F⁻)Fluorescent "Turn-On"Desilylation triggering ESIPT1.2 ppb (6.6 x 10⁻⁸ M) nih.gov
Aluminum (Al³⁺)Fluorescent "Turn-On"Chelation-enhanced fluorescenceNot specified rsc.org
Zinc (Zn²⁺)Fluorescent "Turn-On"Chelation-enhanced fluorescenceNot specified rsc.org

Catalysis and Reagent Design for Novel Chemical Transformations

The imidazo[1,2-a]pyridine scaffold can participate in chemical catalysis both as a ligand and as a component of the catalyst itself. The pyridine-like nitrogen atom in the fused ring system can coordinate to metal centers, making it a candidate for designing novel ligands for transition-metal catalysis. The stability of the ring system under various catalytic conditions has been demonstrated in palladium-catalyzed aminocarbonylation reactions used to synthesize amide derivatives. nih.gov

Furthermore, task-specific ionic liquids incorporating the imidazo[1,2-a]pyridine structure have been designed. For instance, an ionic liquid-tagged Cu(II) catalyst was developed and successfully used in a three-component reaction to synthesize the imidazo[1,2-a]pyridine core itself, showcasing a recyclable and efficient catalytic system. indianchemicalsociety.com The adaptability of the this compound structure allows for its incorporation into more complex catalyst designs, potentially for asymmetric synthesis or novel organic transformations.

Future Perspectives in Green and Sustainable Synthesis of Imidazo[1,2-a]pyridines

The growing emphasis on green chemistry has spurred the development of sustainable methods for synthesizing the imidazo[1,2-a]pyridine scaffold. ccspublishing.org.cn These modern synthetic strategies focus on minimizing waste, reducing energy consumption, and using environmentally benign reagents and solvents. eurekaselect.com Key advancements include:

Multicomponent Reactions (MCRs): One-pot processes like the Groebke–Blackburn–Bienaymé reaction combine three or more starting materials in a single step, offering high atom economy and efficiency. researchgate.netmdpi.com

Green Solvents: The replacement of volatile organic compounds with sustainable alternatives such as water, eucalyptol, or deep eutectic solvents (DES) is a major focus. researchgate.netsemanticscholar.org

Catalyst-Free Conditions: Several protocols have been developed that proceed efficiently without the need for a catalyst, simplifying purification and reducing metal waste. semanticscholar.orgnih.govresearchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for the preparation of these compounds. ccspublishing.org.cn

Future production of this compound and its derivatives will likely leverage these green methodologies to create more sustainable and efficient synthetic pathways.

Advanced Spectroscopic Studies Beyond Characterization (e.g., ESIPT phenomena if relevant to compound's derivatives)

Derivatives of imidazo[1,2-a]pyridine are model systems for studying advanced photophysical phenomena, particularly Excited-State Intramolecular Proton Transfer (ESIPT). nii.ac.jp ESIPT is a process where a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation, leading to a large Stokes shift (separation between absorption and emission maxima) and dual fluorescence. nih.gov

The classic example involves a hydroxyl group at the 2'-position of a phenyl ring attached to the C2 position of the imidazo[1,2-a]pyridine. nii.ac.jpnih.gov While this compound does not possess the canonical structure for ESIPT, it is an ideal precursor to create ESIPT-active molecules. For instance, condensation of the 2-carbaldehyde group with 2-aminophenol (B121084) would generate a Schiff base derivative with the necessary proton donor (hydroxyl) and acceptor (imine nitrogen) in proximity for ESIPT to occur.

The 5-amino group would play a crucial role in modulating the electronic landscape of the molecule. Studies have shown that introducing electron-donating or electron-withdrawing groups to the imidazo[1,2-a]pyridine ring systematically tunes the ESIPT fluorescence, causing predictable blue or red shifts in the emission. nih.gov Therefore, the 5-amino substituent would act as a powerful tuning element to control the color and efficiency of the ESIPT fluorescence, which is highly relevant for applications in sensors, molecular probes, and light-emitting materials. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of 2-aminopyridine derivatives with aldehydes or ketones under basic or acidic conditions. For example, imidazo[1,2-a]pyridine cores are formed via condensation reactions using solvents like ethanol, acetonitrile, or DMF under reflux . Optimization includes adjusting temperature (80–120°C), catalyst selection (e.g., HCl, H₂SO₄), and reaction time (6–24 hours). Purification often employs recrystallization or column chromatography .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography for resolving molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and electronic environments .
  • Mass spectrometry (TOF-MS) for molecular weight validation .
  • FT-IR to identify functional groups like aldehydes (-CHO) and amines (-NH₂) .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial assays (e.g., MIC determination against Gram-positive/negative bacteria) .
  • Cytotoxicity testing (MTT assay) on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition studies (e.g., acetylcholinesterase for neurodegenerative applications) using spectrophotometric methods .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict target interactions of this compound?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger) models binding poses with targets like kinases or GPCRs. Parameters include grid box sizing around active sites and scoring functions (e.g., binding affinity in kcal/mol) .
  • DFT studies (Gaussian 09) calculate electronic properties (HOMO-LUMO gaps) to predict reactivity .
  • MD simulations (AMBER) assess stability of ligand-target complexes over nanosecond timescales .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis of published datasets to identify trends (e.g., IC₅₀ variability due to assay conditions) .
  • Structure-activity relationship (SAR) studies systematically modify substituents (e.g., replacing -CHO with -COOH) to isolate contributing factors .
  • Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate target engagement .

Q. How are microwave/ultrasound techniques applied to improve synthesis efficiency?

  • Methodological Answer :

  • Microwave-assisted synthesis reduces reaction times (e.g., from 10 hours to 60 minutes) by enhancing thermal energy transfer. Optimal parameters: 100–150 W power, toluene as solvent .
  • Ultrasound irradiation improves yields via cavitation effects, particularly in cyclization steps (40 kHz frequency, 50°C) .

Q. What mechanistic pathways explain its enzyme inhibition properties?

  • Methodological Answer :

  • Kinetic studies (Lineweaver-Burk plots) determine inhibition type (competitive/non-competitive) .
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) .
  • X-ray crystallography of inhibitor-enzyme complexes identifies key interactions (e.g., hydrogen bonds with catalytic residues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.